Enantiomer-Specific CYP2C9 Inhibition Potency: (R)-7-Hydroxywarfarin vs. (S)-7-Hydroxywarfarin
The (R)- and (S)-enantiomers of 7-hydroxywarfarin exhibit distinct inhibitory potency toward CYP2C9, the primary enzyme responsible for inactivation of the active S-warfarin. A study using recombinant CYP2C9 and human liver microsomes demonstrated that (S)-7-hydroxywarfarin is a more potent inhibitor than its (R)-counterpart [1].
| Evidence Dimension | CYP2C9 Inhibition (Ki value) |
|---|---|
| Target Compound Data | Ki for (R)-7-hydroxywarfarin: ~23 µM |
| Comparator Or Baseline | Ki for (S)-7-hydroxywarfarin: ~9 µM |
| Quantified Difference | Approximately 2.5-fold higher affinity for (S)-enantiomer |
| Conditions | Recombinant CYP2C9 enzyme; S-warfarin as substrate |
Why This Matters
This difference quantifies the enantiomer-specific contribution to feedback inhibition of CYP2C9, which is critical for accurate in vitro-in vivo extrapolation (IVIVE) of warfarin clearance.
- [1] Jones DR, Kim SY, Guderyon M, et al. Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin. Chem Res Toxicol. 2010;23(5):939-945. View Source
